molecular formula C8H10N2O4S B13525406 2,3-Dimethyl-5-nitrobenzenesulfonamide

2,3-Dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B13525406
M. Wt: 230.24 g/mol
InChI Key: MLIVZEQFCUAXSF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of two methyl groups, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2,3-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide group can also form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzenesulfonamide: Similar structure but with one less methyl group.

    3,4-Dimethyl-5-nitrobenzenesulfonamide: Similar structure with different positions of the methyl groups.

Uniqueness

2,3-Dimethyl-5-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of two methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2,3-dimethyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14)

InChI Key

MLIVZEQFCUAXSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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